H-Asp(OtBu)-OMe.HCl
Overview
Description
The compound H-Asp(OtBu)-OMe.HCl is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.
Scientific Research Applications
H-Asp(OtBu)-OMe.HCl: has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Helps in studying protein-protein interactions and enzyme mechanisms.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
Target of Action
H-Asp(OtBu)-OMe.HCl, also known as H-ASP(OTBU)-OME HCL, is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid.
Mode of Action
The exact mode of action of H-Asp(OtBu)-OMeAs an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of proteins that incorporate aspartic acid. The compound may influence protein synthesis, hormone secretion, and metabolic processes .
Biochemical Analysis
Biochemical Properties
H-Asp(OtBu)-OMe.HCl plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context and conditions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can involve specific transporters or binding proteins. It can also influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This can involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(OtBu)-OMe.HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group is used to protect the carboxyl group, while the methoxy group protects the amino group. The synthesis can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The process involves multiple steps of deprotection and coupling, followed by purification using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Asp(OtBu)-OMe.HCl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aspartic acid derivatives.
Reduction: Reduction reactions can remove the protective groups, yielding free aspartic acid.
Substitution: The protective groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid (TFA) to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include various derivatives of aspartic acid, which can be further used in peptide synthesis or other biochemical applications.
Comparison with Similar Compounds
H-Asp(OtBu)-OMe.HCl: is unique due to its specific protective groups, which offer stability and selectivity in peptide synthesis. Similar compounds include:
H-Asp(OtBu)-OtBu.HCl: Another aspartic acid derivative with tert-butyl protective groups.
H-Asp(OtBu)-HMPB NovaPEG resin: Used in solid-phase peptide synthesis.
H-Asp(OtBu)-2-chlorotrityl resin: Employed for the synthesis of peptides with C-terminal aspartic acid .
These compounds share similar protective groups but differ in their specific applications and properties.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYKWYAIJZEDNG-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553478 | |
Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2673-19-0 | |
Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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